molecular formula C16H15BrN2O3 B4710981 ethyl 3-({[(2-bromophenyl)amino]carbonyl}amino)benzoate

ethyl 3-({[(2-bromophenyl)amino]carbonyl}amino)benzoate

Cat. No. B4710981
M. Wt: 363.21 g/mol
InChI Key: ROZSGWICHBKFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-({[(2-bromophenyl)amino]carbonyl}amino)benzoate, also known as Boc-2-Bromoaniline, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the Boc-protected amino acid family and is widely used in the synthesis of peptides and other organic compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-({[(2-bromophenyl)amino]carbonyl}amino)benzoate is not well understood. However, it is believed to act as a nucleophile and react with electrophiles to form covalent bonds. This property makes it useful in the synthesis of peptides and other organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a relatively stable compound that does not readily decompose under normal laboratory conditions.

Advantages and Limitations for Lab Experiments

The main advantage of Ethyl 3-({[(2-bromophenyl)amino]carbonyl}amino)benzoate is its ability to protect the amino group during the coupling reaction in peptide synthesis. This property makes it a valuable tool for researchers in the field of organic chemistry.
One of the limitations of this compound is its relatively high cost compared to other amino acid derivatives. Additionally, it is not readily available from commercial sources and must be synthesized in the laboratory.

Future Directions

There are numerous future directions for research on Ethyl 3-({[(2-bromophenyl)amino]carbonyl}amino)benzoate. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective.
Another area of research is the investigation of the compound's potential applications in the field of drug discovery. Boc-protected amino acids have been shown to have promising activity against various diseases, and this compound may have similar potential.
Conclusion:
In conclusion, this compound is a valuable tool for researchers in the field of organic chemistry. Its ability to protect the amino group during peptide synthesis makes it an important component in the development of new organic compounds. While there is limited information available on its biochemical and physiological effects, there are numerous future directions for research on this compound, including the development of new synthesis methods and the investigation of its potential applications in drug discovery.

Scientific Research Applications

Ethyl 3-({[(2-bromophenyl)amino]carbonyl}amino)benzoate has found numerous applications in scientific research. One of the most significant uses of this compound is in the synthesis of peptides and other organic compounds. The Boc-protected amino acid family, which includes ethyl 3-({[(2-bromophenyl)amino]carbonyl}amino)benzoateniline, is widely used in peptide synthesis due to its ability to protect the amino group during the coupling reaction.

properties

IUPAC Name

ethyl 3-[(2-bromophenyl)carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-2-22-15(20)11-6-5-7-12(10-11)18-16(21)19-14-9-4-3-8-13(14)17/h3-10H,2H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZSGWICHBKFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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